

# Unveiling the Structural Landscape of Nicotinate Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: Methyl 6-Chloro-5-iodonicotinate

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For researchers and professionals in the field of drug development, a deep understanding of the three-dimensional structure of molecules is paramount. This guide provides a comparative analysis of the X-ray crystal structures of derivatives closely related to **Methyl 6-Chloro-5-iodonicotinate**, offering insights into their solid-state conformations and intermolecular interactions. While the crystal structure for **Methyl 6-Chloro-5-iodonicotinate** itself is not publicly available in crystallographic databases, this guide leverages data from key analogues: Methyl 6-chloronicotinate and 6-Methylnicotinic acid, to provide valuable structural comparisons.

These compounds are significant as they form the foundational scaffolds in the synthesis of a variety of biologically active molecules.<sup>[1]</sup> Understanding their crystal structures is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

## Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Methyl 6-chloronicotinate and 6-Methylnicotinic acid, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate

Parameter	Value
Empirical Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>
Formula Weight	171.58
Crystal System	Triclinic
Space Group	P-1
a (Å)	3.8721(4)
b (Å)	5.8068(6)
c (Å)	17.3721(18)
α (°)	95.563(9)
β (°)	94.918(8)
γ (°)	104.657(9)
Volume (Å <sup>3</sup> )	373.64(7)
Z	2
Temperature (K)	293
Radiation (λ, Å)	Mo Kα (0.71073)
R-factor	0.055
wR-factor	0.119

Data sourced from Acta Crystallographica Section E, 2012, E68, o162.[2]

Table 2: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

Parameter	Value
Empirical Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>
Formula Weight	137.14
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	3.8788(8)
b (Å)	13.634(3)
c (Å)	6.1094(12)
β (°)	90.51(3)
Volume (Å <sup>3</sup> )	323.07(12)
Z	2
Temperature (K)	293
Radiation (λ, Å)	Mo Kα (0.71073)
R-factor	0.049

Note: The complete wR-factor was not available in the referenced source.[\[1\]](#)

## Structural Insights and Comparison

The molecule of Methyl 6-chloronicotinate is nearly planar, with a small dihedral angle of 3.34(14)° between the pyridine ring and the ester group.[\[1\]](#)[\[2\]](#) The crystal packing is characterized by weak C—H⋯N hydrogen bonds that link the molecules into layers.[\[1\]](#)[\[2\]](#) Furthermore, π–π stacking interactions are observed between the aromatic rings in adjacent layers, with a centroid–centroid distance of 3.8721(4) Å.[\[2\]](#)

Similarly, the crystal structure of 6-methylnicotinic acid also reveals a nearly planar molecule.[\[1\]](#) Its crystal packing is stabilized by intermolecular O—H⋯N hydrogen bonds and weak C—H⋯O interactions.[\[1\]](#) Like the chloro-derivative, π–π stacking interactions are present between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[\[1\]](#)

The presence of different substituents (a chloro group and a methyl ester in one, and a methyl group and a carboxylic acid in the other) leads to distinct hydrogen bonding patterns and slight variations in the  $\pi$ - $\pi$  stacking distances, which in turn influence the overall crystal packing and solid-state properties of these compounds.

## Experimental Protocols

The methodologies for the synthesis and crystal structure determination of these derivatives are crucial for reproducibility and further research.

### Synthesis and Crystallization of Methyl 6-chloronicotinate:

A mixture of 6-chloronicotinic acid (0.036 mol), dimethyl carbonate (0.131 mol), and concentrated  $\text{H}_2\text{SO}_4$  (0.049 mol) was refluxed for 17 hours.<sup>[1]</sup> Following the reaction, an aqueous solution of  $\text{NaHCO}_3$  was added, and the product was extracted with dichloromethane. The organic layer was dried with  $\text{Na}_2\text{SO}_4$ , filtered, and the solvent was evaporated under reduced pressure. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution at room temperature over a week.<sup>[1][2]</sup>

### Crystallization of 6-Methylnicotinic Acid:

Commercially available 6-methylnicotinic acid was used. Single crystals were obtained by the slow evaporation of a methanol solution at room temperature.<sup>[1]</sup>

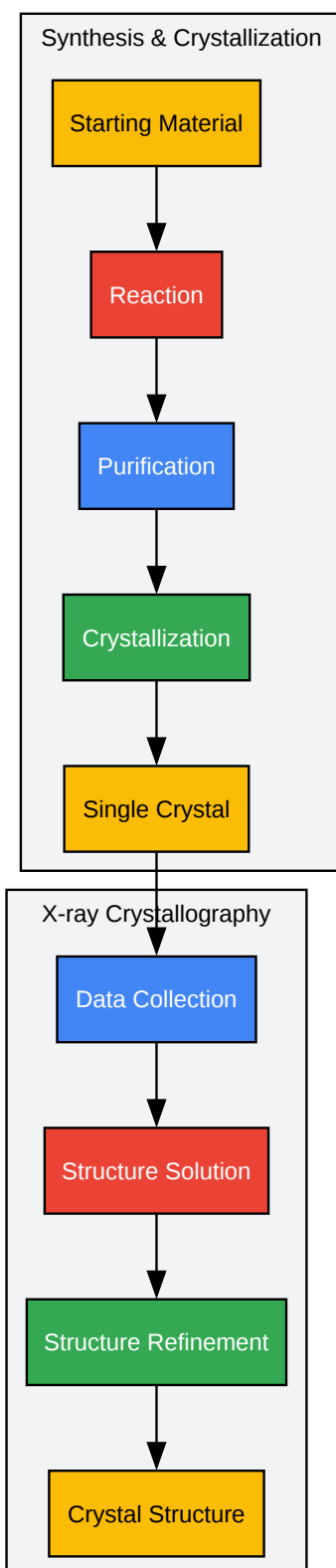
### X-ray Diffraction Analysis:

For Methyl 6-chloronicotinate, X-ray diffraction data were collected using an Oxford Diffraction Xcalibur E diffractometer.<sup>[1]</sup> The structure was solved by direct methods using SHELXS97 and refined on  $F^2$  by full-matrix least-squares using SHELXL97.<sup>[1]</sup> Hydrogen atoms were positioned geometrically and refined using a riding model.<sup>[1][2]</sup>

For 6-Methylnicotinic Acid, data collection was performed on a Rigaku SCXmini diffractometer.<sup>[1]</sup> The structure was solved using SHELXS97 and refined by full-matrix least-squares on  $F^2$  using SHELXL97.<sup>[1]</sup> All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.<sup>[1]</sup>

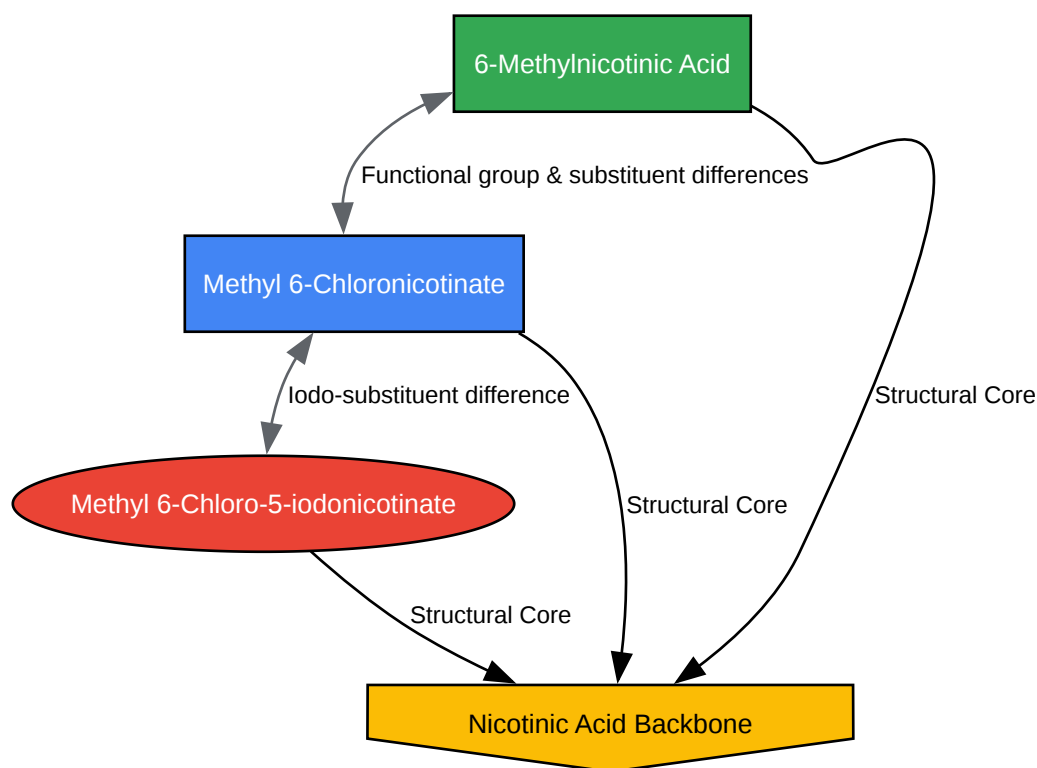
## Visualizing the Workflow and Molecular Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.



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Experimental Workflow for Crystal Structure Determination.



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Structural Relationships of Compared Nicotinate Derivatives.

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## References

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